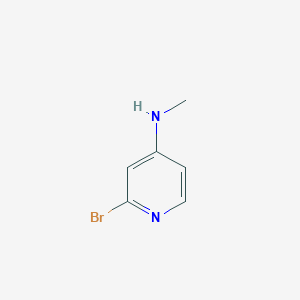

2-Bromo-N-methylpyridin-4-amine

Description

Properties

IUPAC Name |

2-bromo-N-methylpyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-8-5-2-3-9-6(7)4-5/h2-4H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSKYIMSPYCKFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Regioselective Synthesis of 2-Bromo-N-methylpyridin-4-amine from 4-Aminopyridine

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to 2-Bromo-N-methylpyridin-4-amine, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available precursor, 4-aminopyridine. The core chemical challenge lies in achieving regioselective bromination at the C2 position of the pyridine ring, a feat not readily accomplished by direct electrophilic substitution due to the inherent electronic properties of the substrate. This document details a strategic multi-step approach that leverages the directing effects of a temporary N-oxide functionality to overcome this hurdle. We will dissect the causality behind each experimental choice, from N-oxidation and targeted bromination to subsequent N-oxide reduction and final N-methylation. Each stage is accompanied by detailed, field-proven protocols, mechanistic insights, and essential characterization data. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded methodology for the synthesis of this important intermediate.

Strategic Overview and Retrosynthetic Analysis

The synthesis of this compound from 4-aminopyridine presents a classic challenge in heterocyclic chemistry: controlling regioselectivity. A naive approach involving direct electrophilic bromination of 4-aminopyridine is destined to fail. The powerful ortho-, para-directing effect of the C4-amino group, combined with the general deactivation of the pyridine ring towards electrophilic attack (especially at the C2 and C6 positions), would preferentially yield 3-bromo- or 3,5-dibromo-4-aminopyridine.

To achieve the desired C2-bromination, a more nuanced strategy is required. Our proposed synthetic route circumvents the innate reactivity of the starting material by temporarily altering the electronic landscape of the pyridine ring. This is achieved by converting the pyridine into its corresponding N-oxide. This strategic modification serves two purposes: it deactivates the ring towards electrophilic attack, preventing unwanted side reactions, and, upon activation, it powerfully directs halogenation to the C2 and C6 positions.

The overall forward synthesis, therefore, proceeds through four distinct stages:

-

N-Oxidation: Conversion of 4-aminopyridine to 4-aminopyridine-N-oxide.

-

Regioselective Bromination: Introduction of the bromine atom at the C2 position.

-

N-Oxide Reduction: Removal of the N-oxide to restore the pyridine core.

-

N-Methylation: Introduction of the methyl group onto the C4-amino functionality.

Caption: Proposed four-step synthetic pathway from 4-aminopyridine.

Step-by-Step Synthesis: Protocols and Mechanistic Rationale

Step 1: N-Oxidation of 4-Aminopyridine

Causality and Expertise: The initial N-oxidation is the cornerstone of this entire strategy. By converting the lone pair of the pyridine nitrogen into a dative N-O bond, we fundamentally alter the ring's electronic character. The N-oxide group is strongly electron-withdrawing via induction but can be a π-donor through resonance, which activates the C2 and C4 positions towards electrophilic attack. More importantly for our purpose, it allows for subsequent activation to facilitate nucleophilic substitution at the C2 position.[1][2] Common and effective reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid.

Experimental Protocol: N-Oxidation

-

To a solution of 4-aminopyridine (10.0 g, 106.3 mmol) in glacial acetic acid (100 mL), add 30% aqueous hydrogen peroxide (12.0 mL, 117.0 mmol) dropwise at room temperature.

-

Heat the reaction mixture to 70-80°C and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture to room temperature and carefully concentrate under reduced pressure to remove the bulk of the acetic acid.

-

Neutralize the residue with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with dichloromethane (DCM, 3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 4-aminopyridine-N-oxide as a solid.

Step 2: Regioselective Bromination of 4-Aminopyridine-N-oxide

Causality and Expertise: This step is the crux of the regiochemical control. The N-oxide itself does not directly react with a bromide source. First, a phosphorus oxyhalide like phosphorus oxybromide (POBr₃) activates the N-oxide by coordination to the oxygen atom. This makes the pyridine ring, particularly the C2 and C6 positions, highly electron-deficient and susceptible to nucleophilic attack by a bromide ion (liberated from the POBr₃). This proceeds via an addition-elimination (SₙAr) type mechanism. The choice of POBr₃ provides both the activating electrophile and the bromide nucleophile in one reagent.

Caption: Simplified mechanism for activated N-oxide bromination.

Experimental Protocol: C2-Bromination

-

Place 4-aminopyridine-N-oxide (10.0 g, 90.8 mmol) in a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.

-

Carefully add phosphorus oxybromide (POBr₃, 31.2 g, 109.0 mmol) portion-wise. The reaction is exothermic.

-

Once the initial exotherm subsides, heat the mixture to 100°C for 3 hours.

-

Cool the reaction mixture to room temperature, then very cautiously pour it onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. This step must be performed in a well-ventilated fume hood as HBr gas is evolved.

-

Neutralize the acidic solution by the slow addition of solid sodium carbonate (Na₂CO₃) until the pH is ~8.

-

Extract the product with ethyl acetate (3 x 150 mL).

-

Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude solid by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 2-bromo-4-aminopyridine-N-oxide.

Step 3: Reduction of 2-Bromo-4-aminopyridine-N-oxide

Causality and Expertise: To arrive at the desired 2-bromo-4-aminopyridine intermediate, the N-oxide functionality must be removed. This deoxygenation is typically accomplished using a reducing agent that has a high affinity for oxygen. Phosphorus trichloride (PCl₃) is a classic and effective reagent for this purpose, as the formation of the P=O bond in the byproduct (POCl₃) is a strong thermodynamic driving force. Catalytic hydrogenation (e.g., with H₂/Pd-C) can also be employed.

Experimental Protocol: N-Oxide Reduction

-

Dissolve 2-bromo-4-aminopyridine-N-oxide (10.0 g, 52.9 mmol) in chloroform (150 mL) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add phosphorus trichloride (PCl₃, 5.5 mL, 63.5 mmol) dropwise over 20 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by carefully pouring the mixture into a beaker containing ice water (100 mL) and a saturated solution of NaHCO₃ (100 mL).

-

Separate the organic layer, and extract the aqueous layer with additional chloroform (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2-bromo-4-aminopyridine as a solid, which can be further purified by recrystallization if necessary.[3]

Step 4: N-Methylation of 2-Bromo-4-aminopyridine

Causality and Expertise: The final step involves the selective methylation of the primary amino group. This is a standard nucleophilic substitution reaction where the amino group attacks a methylating agent. Key considerations are the choice of methylating agent and base to avoid common pitfalls like over-methylation (to the quaternary ammonium salt) or competitive N-methylation of the pyridine ring nitrogen. Using a mild base like potassium carbonate (K₂CO₃) and a slight excess of a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate under controlled conditions typically provides the desired mono-methylated product with good selectivity.[4]

Experimental Protocol: N-Methylation

-

To a solution of 2-bromo-4-aminopyridine (5.0 g, 28.9 mmol) in acetone or acetonitrile (100 mL), add anhydrous potassium carbonate (K₂CO₃, 8.0 g, 57.9 mmol).

-

Add methyl iodide (CH₃I, 2.0 mL, 31.8 mmol) to the suspension.

-

Heat the mixture to reflux and stir for 6-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

-

Purify by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound.

Purification and Analytical Characterization

Rigorous purification and characterization are essential to validate the successful synthesis of the target compound and ensure its suitability for subsequent applications.

| Purification Summary | |

| Intermediate | Recommended Technique |

| 4-Aminopyridine-N-oxide | Extraction & Neutralization |

| 2-Bromo-4-aminopyridine-N-oxide | Flash Column Chromatography |

| 2-Bromo-4-aminopyridine | Recrystallization or Chromatography |

| This compound | Flash Column Chromatography |

Expected Analytical Data for this compound:

| Analysis | Expected Result / Key Features |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.9-8.1 ppm (d, 1H): Proton at C6, doublet due to coupling with C5-H. δ ~6.5-6.7 ppm (d, 1H): Proton at C5, doublet. δ ~6.3-6.5 ppm (s, 1H): Proton at C3, singlet. δ ~4.5-5.0 ppm (br s, 1H): N-H proton. δ ~2.8-3.0 ppm (d, 3H): N-methyl protons, doublet due to coupling with N-H. |

| ¹³C NMR (100 MHz, CDCl₃) | Six distinct signals. C2 (C-Br): Signal significantly downfield. N-CH₃: Signal in the aliphatic region (~30 ppm). |

| Mass Spec. (EI) | Molecular Ion (M⁺): Characteristic isotopic pattern for one bromine atom at m/z 186 and 188 in an approximate 1:1 ratio. |

Note: Predicted NMR shifts are estimates and should be confirmed experimentally. The N-H and N-CH₃ coupling may collapse or broaden depending on solvent and temperature.[5][6]

Safety and Handling Considerations

The described synthetic route involves several hazardous reagents that require careful handling in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

| Reagent | Primary Hazards | Recommended PPE & Handling |

| H₂O₂ / Acetic Acid | Oxidizer, Corrosive | Goggles, lab coat, gloves. Avoid contact with combustible materials. |

| POBr₃ | Corrosive, Water-Reactive | Goggles, face shield, gloves, lab coat. Handle under inert atmosphere. Quench slowly and cautiously with ice. |

| PCl₃ | Toxic, Corrosive, Water-Reactive | Goggles, face shield, gloves, lab coat. Handle under inert atmosphere. Quench slowly and cautiously. |

| Methyl Iodide (CH₃I) | Toxic, Carcinogen, Volatile | Goggles, gloves (use appropriate material, e.g., laminate), lab coat. Handle only in a fume hood.[7] |

Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][9][10] Emergency eyewash and shower stations should be readily accessible.

Conclusion

The synthesis of this compound from 4-aminopyridine is a prime example of strategic chemical manipulation to achieve a challenging regiochemical outcome. By employing a well-reasoned, four-step sequence centered on the use of an N-oxide directing group, the inherent electronic preferences of the pyridine ring can be successfully overcome. The protocols outlined in this guide are robust and based on established chemical principles, providing a reliable pathway for researchers to access this valuable synthetic intermediate. Adherence to the detailed procedures and safety precautions is paramount for achieving high yields and ensuring laboratory safety.

References

-

Allen, C. F. H.; Thirtle, J. R. 2-Bromopyridine. Organic Syntheses. Coll. Vol. 3, p.136 (1955); Vol. 26, p.16 (1946). URL: [Link]

-

MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI. URL: [Link]

-

PrepChem. Preparation of 2-bromopyridine. PrepChem.com. URL: [Link]

-

ACS Publications. Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry. URL: [Link]

- Google Patents. CN104402805A - 2-bromopyridine synthesis method. Google Patents.

-

ACS Publications. Reactivity of 4-Aminopyridine with Halogens and Interhalogens. Crystal Growth & Design. URL: [Link]

-

PMC. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. URL: [Link]

- Google Patents. WO2019145177A1 - Bromination of pyridine derivatives. Google Patents.

-

ResearchGate. How to carry out bromination of pyridine at 2- or 4- positions?. ResearchGate. URL: [Link]

-

Chem-Impex. 4-Amino-2-bromopyridine. Chem-Impex. URL: [Link]

-

ResearchGate. A Comparative Guide for Mono-Selective N-Methylation. ResearchGate. URL: [Link]

-

Tata Chemicals Ltd. SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Tata Chemicals. URL: [Link]

-

Unknown Source. Standard Operating Procedure_Bromine.docx. URL: [Link]

-

ResearchGate. On the reactivity of the bromine atoms in brominated pyridines. ResearchGate. URL: [Link]

-

MDPI. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors. MDPI. URL: [Link]

-

SafeWork NSW. Methyl bromide technical fact sheet. SafeWork NSW. URL: [Link]

-

Carl ROTH. Safety Data Sheet: Bromine solution. Carl ROTH. URL: [Link]

- Google Patents. CN102603622B - Synthetic method of 2-amino-4-bromopyridine. Google Patents.

-

ChemRxiv. Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. URL: [Link]

-

HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES. HETEROCYCLES. URL: [Link]

-

Royal Society of Chemistry. Supporting Information for a paper. Royal Society of Chemistry. URL: [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. URL: [Link]

-

PubMed. Formation of quaternary amines by N-methylation of azaheterocycles. PubMed. URL: [Link]

-

PubMed. N-methylation: potential mechanism for metabolic activation. PubMed. URL: [Link]

-

PubMed. Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. PubMed. URL: [Link]

Sources

- 1. Regioselective Bromination of Fused Pyridine N-Oxides | TCI AMERICA [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Recent Advances in Methylation: A Guide for Selecting Methylation Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. safework.nsw.gov.au [safework.nsw.gov.au]

- 8. tatachemicals.com [tatachemicals.com]

- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 10. carlroth.com [carlroth.com]

An In-depth Technical Guide to 2-Bromo-N-methylpyridin-4-amine: Physicochemical Properties and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-N-methylpyridin-4-amine, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The strategic positioning of the bromo, methylamino, and pyridine nitrogen moieties imparts a unique reactivity profile, making it a valuable synthon for the construction of complex molecular architectures. This document will delve into its core chemical and physical properties, explore its reactivity with a focus on palladium-catalyzed cross-coupling reactions, and provide detailed, actionable experimental protocols. All data is presented with clarity and supported by authoritative references to ensure scientific integrity and practical applicability in a research and development setting.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its presence is critical to the biological activity of numerous approved drugs. The ability to precisely functionalize the pyridine ring is therefore of paramount importance in modern organic synthesis and drug discovery. This compound (CAS No. 847799-64-8) emerges as a particularly strategic intermediate. The bromine atom at the 2-position serves as a versatile handle for a multitude of cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents. The N-methylamino group at the 4-position, an electron-donating group, modulates the electronic properties of the pyridine ring, influencing its reactivity and providing a potential point for further derivatization or interaction with biological targets. This guide aims to provide a detailed exploration of this valuable compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in synthesis.

Core Chemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential information for handling, storage, and reaction setup.

| Property | Value | Source |

| CAS Number | 847799-64-8 | [1][2] |

| Molecular Formula | C₆H₇BrN₂ | [1] |

| Molecular Weight | 187.04 g/mol | |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [1] |

Spectroscopic Characterization (Predicted)

While extensive, publicly available experimental spectra for this compound are limited, a predictive analysis based on established spectroscopic principles provides a strong framework for its characterization. For the closely related compound, 2-Bromo-4-methylpyridine, detailed spectral predictions and acquisition protocols have been established and can serve as a valuable reference.[3]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to feature distinct signals for the aromatic protons on the pyridine ring and the N-methyl group. The electron-donating N-methylamino group and the electron-withdrawing bromine atom will influence the chemical shifts of the ring protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display six unique signals corresponding to the five carbons of the pyridine ring and the methyl carbon. The carbon atom bonded to the bromine (C-2) is anticipated to be significantly shifted downfield.

Mass Spectrometry (MS): The mass spectrum will be characterized by a molecular ion peak. A key diagnostic feature will be the isotopic pattern of bromine (¹⁹Br and ⁸¹Br), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) with nearly equal intensity.[3]

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the pyridine ring, and N-H bending vibrations.[3]

Synthesis of this compound and Related Structures

The synthesis of brominated aminopyridines often involves multi-step sequences. A common strategy for the synthesis of related compounds, such as 2-amino-5-bromo-4-methylpyridine, involves the direct bromination of the corresponding aminopyridine using a brominating agent like N-Bromosuccinimide (NBS).[4][5]

General Synthetic Approach: Electrophilic Aromatic Substitution

A plausible synthetic route to this compound could involve the bromination of N-methylpyridin-4-amine. The reaction would proceed via an electrophilic aromatic substitution mechanism, where the choice of brominating agent and reaction conditions would be crucial to control regioselectivity.

Diagram: General Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Reactivity and Key Transformations

The reactivity of this compound is dominated by the versatile bromine atom at the 2-position, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions.[6] These reactions are foundational in modern synthetic chemistry for the formation of C-C and C-N bonds.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed reactions offer an efficient means to construct complex molecules from this compound.[7] The pyridine nitrogen can sometimes coordinate with the palladium catalyst, potentially affecting the reaction kinetics, which may require careful selection of ligands to mitigate.

Diagram: Key Palladium-Catalyzed Reactions

Caption: Major palladium-catalyzed cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the bromo-pyridine with an organoboron compound. For related bromopyridine substrates, this reaction is typically carried out using a palladium catalyst, a base, and a suitable solvent system.

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (5:1 ratio).

-

Reaction Execution: Heat the mixture with vigorous stirring (e.g., at 120°C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling the bromo-pyridine with a primary or secondary amine. This reaction is instrumental in synthesizing a wide variety of substituted aminopyridines.

Experimental Protocol: General Buchwald-Hartwig Amination

-

Catalyst Pre-formation (optional but recommended): In a flame-dried Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 2 mol% Pd) and a suitable phosphine ligand (e.g., Xantphos, 4 mol%). Add anhydrous toluene and stir for 10 minutes.

-

Reagent Addition: To the catalyst mixture, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a strong base (e.g., NaOtBu, 1.4 equiv.).

-

Reaction Execution: Seal the tube and heat the mixture with vigorous stirring (e.g., at 100°C) for 8-16 hours, monitoring by TLC or LC-MS.[8]

-

Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.[8]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P280 (Wear protective gloves/ eye protection/ face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[1]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a robust platform for the synthesis of a diverse range of functionalized pyridine derivatives. The protocols and data presented in this guide offer a solid foundation for researchers to incorporate this compound into their synthetic strategies for the development of novel molecules in the pharmaceutical and materials science fields.

References

Sources

Spectroscopic Data for 2-Bromo-N-methylpyridin-4-amine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Bromo-N-methylpyridin-4-amine (CAS No: 847799-64-8).[1] Given the limited availability of publicly accessible experimental spectra for this specific compound, this document focuses on predicted data derived from established spectroscopic principles, supported by data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for molecular characterization and synthesis verification.

Introduction: The Importance of Spectroscopic Characterization

This compound is a substituted pyridine derivative. Such compounds are pivotal building blocks in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and its substituents. The bromine atom can be functionalized through various cross-coupling reactions, while the secondary amine offers a site for further derivatization.

Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide a detailed "fingerprint" of a molecule's structure. This guide offers a predictive analysis of the expected spectroscopic data for this compound, equipping researchers with the necessary information to identify and characterize this compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The pyridine ring protons are influenced by the electron-withdrawing bromine atom and the electron-donating N-methylamino group.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-6 | ~7.9 - 8.1 | Doublet (d) | ~5.5 Hz | Located ortho to the ring nitrogen, leading to a downfield shift. Coupled to H-5. |

| H-5 | ~6.5 - 6.7 | Doublet of doublets (dd) | ~5.5 Hz, ~2.5 Hz | Coupled to both H-6 and H-3. |

| H-3 | ~6.3 - 6.5 | Doublet (d) | ~2.5 Hz | Located ortho to the electron-donating amino group, resulting in an upfield shift. Coupled to H-5. |

| N-H | Broad singlet | Variable | N/A | Chemical shift is concentration and solvent dependent. |

| N-CH₃ | ~2.9 - 3.1 | Singlet (s) | N/A | Methyl protons adjacent to a nitrogen atom. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals, corresponding to the five carbons of the pyridine ring and the N-methyl carbon.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~140 - 142 | Carbon bearing the bromine atom, significantly deshielded. |

| C-4 | ~152 - 154 | Carbon attached to the electron-donating amino group, shifted downfield. |

| C-6 | ~148 - 150 | Carbon adjacent to the ring nitrogen. |

| C-5 | ~110 - 112 | Influenced by the adjacent amino group. |

| C-3 | ~105 - 107 | Shielded by the ortho amino group. |

| N-CH₃ | ~30 - 32 | Typical range for a methyl group attached to a nitrogen. |

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.

Materials & Equipment:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

5 mm NMR tube and cap

-

Pipette or syringe

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample into a clean, dry vial.

-

Dissolve the sample in approximately 0.7 mL of the deuterated solvent.

-

Transfer the solution to the NMR tube.

-

Data Acquisition:

-

Insert the tube into the NMR spectrometer.

-

Lock and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire the ¹H spectrum using standard parameters.

-

Acquire the ¹³C spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the most notable feature in the mass spectrum will be the isotopic pattern of bromine.

Predicted Mass Spectrum (Electron Ionization - EI)

Electron Ionization (EI) is a hard ionization technique that causes fragmentation of the molecule.

Table 3: Predicted Mass Spectrometry Data (EI) for this compound

| Ion | Predicted m/z | Description & Expected Relative Intensity |

| [M]⁺ | 186 | Molecular ion containing the ⁷⁹Br isotope. |

| [M+2]⁺ | 188 | Molecular ion containing the ⁸¹Br isotope. Expected intensity is ~98% of the M⁺ peak. |

| [M-Br]⁺ | 107 | Fragment resulting from the loss of the bromine atom. |

| [M-CH₃]⁺ | 171/173 | Fragment from the loss of the methyl group, showing the Br isotope pattern. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials & Equipment:

-

This compound sample

-

High-purity volatile solvent (e.g., Dichloromethane)

-

GC-MS system

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent.

-

GC Method:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C.

-

Carrier Gas: Helium.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: ~230 °C.

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Data Processing: Analyze the total ion chromatogram (TIC) to identify the peak for the compound and extract the corresponding mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum will show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-N bonds.

Table 4: Predicted FT-IR Data for this compound (Neat)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale |

| N-H stretch | 3350 - 3310 cm⁻¹ | Characteristic for a secondary amine.[2] |

| C-H stretch (aromatic) | 3000 - 3100 cm⁻¹ | Stretching vibrations of the C-H bonds on the pyridine ring.[3] |

| C-H stretch (aliphatic, -CH₃) | 2850 - 3000 cm⁻¹ | Stretching vibrations of the methyl group C-H bonds.[3] |

| C=N and C=C stretch (pyridine ring) | 1550 - 1610 cm⁻¹ | Ring stretching vibrations.[3] |

| N-H bend | 1500 - 1550 cm⁻¹ | Bending vibration of the N-H bond. |

| C-N stretch (aromatic amine) | 1335 - 1250 cm⁻¹ | Stretching of the C-N bond connecting the amine to the ring.[2] |

| C-Br stretch | 900 - 1100 cm⁻¹ | Stretching vibration of the carbon-bromine bond.[3] |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups.

Materials & Equipment:

-

This compound sample (solid)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean and acquire a background spectrum.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: General experimental workflow for spectroscopic analysis.

References

-

ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-bromopyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

Sources

A Technical Guide to the Solubility and Stability of 2-Bromo-N-methylpyridin-4-amine

Abstract: 2-Bromo-N-methylpyridin-4-amine is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. As with any novel compound, a thorough understanding of its physicochemical properties is paramount for its effective use. This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. In the absence of extensive public data on this specific molecule, this document outlines robust, field-proven methodologies for determining these critical parameters. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols to generate reliable data, ensuring the integrity and success of their research endeavors.

Introduction: Understanding the Molecule

This compound possesses a unique combination of functional groups that dictate its chemical behavior. The pyridine ring provides a basic nitrogen atom and an aromatic system. The bromine atom at the 2-position is an electron-withdrawing group and a potential site for cross-coupling reactions.[1][2] The N-methylamino group at the 4-position is a key feature, influencing the compound's polarity and basicity. The overall structure suggests a degree of polarity, which will be a primary determinant of its solubility in various solvents.

Given the structural similarities to other substituted pyridines and aromatic amines, it is reasonable to hypothesize that this compound may be sensitive to factors such as pH, light, and oxidative conditions. Therefore, a systematic evaluation of its stability is crucial for defining appropriate handling and storage procedures.

Determining the Solubility Profile

The solubility of a compound is a fundamental property that impacts its utility in synthesis, purification, formulation, and biological assays.[3][4] This section provides a detailed protocol for determining the thermodynamic equilibrium solubility of this compound.

Predicted Solubility Characteristics

Based on its structure, this compound is expected to exhibit:

-

Moderate to good solubility in polar protic solvents (e.g., methanol, ethanol) due to hydrogen bonding opportunities with the amino group and the pyridine nitrogen.

-

Good solubility in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) which can solvate the polar functional groups.

-

Limited solubility in non-polar solvents (e.g., hexane, toluene) due to the compound's overall polarity.

-

pH-dependent aqueous solubility , with increased solubility in acidic conditions due to the protonation of the basic pyridine nitrogen and the N-methylamino group.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

The isothermal equilibrium method, often referred to as the shake-flask method, is the gold standard for determining thermodynamic solubility.[5][6] It measures the concentration of a compound in a saturated solution at a constant temperature.

Objective: To quantitatively determine the solubility of this compound in a range of common laboratory solvents at a specified temperature (e.g., 25 °C and 37 °C).

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, pH 7.4 buffer, 0.1 N HCl, Methanol, Ethanol, Acetonitrile, DMSO, Dichloromethane, Toluene, Hexane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial for each solvent to be tested. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for at least 24-48 hours. A longer duration may be necessary, and the time to reach equilibrium should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.[7]

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibration range of the HPLC method. Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.[8]

-

Data Analysis: Calculate the solubility in mg/mL or mol/L. The experiment should be performed in triplicate for each solvent to ensure reproducibility.[9]

Data Presentation: Solubility Summary

The results should be compiled into a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| pH 7.4 Buffer | 37 | ||

| 0.1 N HCl | 37 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetonitrile | 25 | ||

| DMSO | 25 | ||

| Dichloromethane | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 |

Stability Assessment and Degradation Pathway Elucidation

Understanding the stability of this compound is critical for ensuring the integrity of experimental results and for determining appropriate storage and handling conditions.[10] Forced degradation studies are an essential tool for identifying potential degradation products and developing stability-indicating analytical methods.[11][12]

Experimental Workflow: Forced Degradation Studies

Forced degradation studies expose the compound to stress conditions more severe than those encountered during routine handling and storage.[13] The goal is to induce a modest level of degradation (typically 5-20%) to ensure that the resulting degradation products are detectable without being secondary or tertiary products of excessive stress.[11]

Protocol for a Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and other potential interferences.[14][15][16]

Objective: To develop an HPLC method capable of separating this compound from all potential degradation products generated during forced degradation studies.

Materials and Instrumentation:

-

HPLC system with a photodiode array (PDA) or UV detector and a mass spectrometry (MS) detector is highly recommended for peak identification.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile phase components (e.g., acetonitrile, methanol, water, buffers such as ammonium formate or phosphate).

-

Forced degradation samples of this compound.

Procedure:

-

Initial Method Development: Start with a generic gradient reversed-phase method. For example:

-

Column: C18

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5% to 95% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength where the API has significant absorbance (e.g., 254 nm), and PDA to assess peak purity.

-

-

Analysis of Stressed Samples: Inject the samples from the forced degradation studies.

-

Method Optimization: Examine the chromatograms for the resolution between the parent peak (this compound) and any new peaks (degradation products).[17]

-

If co-elution is observed, adjust the mobile phase composition (e.g., change the organic modifier to methanol), pH, gradient slope, or column temperature to improve separation.

-

The use of a PDA detector is crucial for assessing peak purity across all stressed samples.

-

-

Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[17]

Potential Degradation Pathways

While specific degradation pathways for this compound are not documented, educated hypotheses can be made based on the chemistry of related structures.

-

Hydrolysis: The bromo-group on the pyridine ring may be susceptible to nucleophilic substitution by hydroxide under basic conditions, or by water under strongly acidic conditions, potentially yielding the corresponding 2-hydroxy-N-methylpyridin-4-amine.

-

Oxidation: The N-methylamino group could be susceptible to oxidation, potentially leading to N-oxide formation or demethylation. The pyridine ring itself can also be oxidized under harsh conditions.

-

Photodegradation: Halogenated aromatic compounds can undergo photolytic dehalogenation.[18] Exposure to UV light could potentially lead to the formation of N-methylpyridin-4-amine.

Recommended Handling and Storage

Proper handling and storage are essential to maintain the purity and stability of this compound.

-

Storage Conditions: Based on the general properties of aromatic amines and halogenated pyridines, it is recommended to store the compound in a cool, dry, and dark place.[19] Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to protect against potential oxidation and moisture-mediated degradation.[20][21]

-

Handling: Due to the presence of the amino group, the compound may be air-sensitive.[22][23] Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

References

-

Alhadab, A., et al. (2024). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 241, 115987. Available at: [Link]

-

AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]

-

Veeprho. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

Wikipedia. (2023). 2-Bromopyridine. Retrieved from [Link]

-

Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(6), 224-233. Available at: [Link]

-

Waters Corporation. (n.d.). Development of Stability-Indicating HPLC Method. Retrieved from [Link]

-

Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 159-168. Available at: [Link]

-

Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. Available at: [Link]

-

Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current Drug Discovery Technologies, 8(2), 86-97. Available at: [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023). Forced Degradation Testing in Pharma. Retrieved from [Link]

-

Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Available at: [Link]

-

Moon, M. P., et al. (1979). Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles. The Journal of Organic Chemistry, 44(11), 1877–1883. Available at: [Link]

-

Meleshko, V., et al. (2022). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 27(15), 4983. Available at: [Link]

-

Singh, S., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 108, 118-126. Available at: [Link]

-

Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). Available at: [Link]

-

Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

-

SGS. (n.d.). Forced Degradation Testing. Retrieved from [Link]

-

Altabrisa Group. (2023). 3 Key Steps for HPLC Validation in Stability Testing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81436, N-Methylpyridine-4-methylamine. Retrieved from [Link]

-

Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. Available at: [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

SKC Inc. (2024). Safety Data Sheet - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

- Google Patents. (n.d.). CN105503706A - Dehalogenation degradation method for halogenated pyridine compound.

-

MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

-

ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

-

Fetzner, S. (2019). Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. Available at: [Link]

-

Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 783-789. Available at: [Link]

-

Boron Molecular. (n.d.). N-methylpyridin-4-amine. Retrieved from [Link]

Sources

- 1. 2-Bromopyridine - Wikipedia [en.wikipedia.org]

- 2. 2-Bromopyridine | 109-04-6 [chemicalbook.com]

- 3. Solubility Test | AxisPharm [axispharm.com]

- 4. rheolution.com [rheolution.com]

- 5. researchgate.net [researchgate.net]

- 6. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. evotec.com [evotec.com]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. Forced Degradation Testing | SGS Malaysia [sgs.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. web.vscht.cz [web.vscht.cz]

- 16. ijtsrd.com [ijtsrd.com]

- 17. altabrisagroup.com [altabrisagroup.com]

- 18. CN105503706A - Dehalogenation degradation method for halogenated pyridine compound - Google Patents [patents.google.com]

- 19. diplomatacomercial.com [diplomatacomercial.com]

- 20. ehs.umich.edu [ehs.umich.edu]

- 21. web.mit.edu [web.mit.edu]

- 22. international.skcinc.com [international.skcinc.com]

- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Potential applications of 2-Bromo-N-methylpyridin-4-amine in medicinal chemistry

An In-depth Technical Guide to the Applications of 2-Bromo-N-methylpyridin-4-amine in Medicinal Chemistry

Introduction: The Strategic Value of Substituted Pyridines in Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine scaffold is a privileged structure, integral to the framework of numerous approved therapeutic agents.[1] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it a cornerstone for designing molecules with high target affinity and specificity. Among the vast array of pyridine derivatives, this compound emerges as a particularly versatile and powerful building block.

This technical guide provides an in-depth analysis of the synthetic utility and strategic applications of this compound for researchers, chemists, and drug development professionals. The molecule's architecture is uniquely suited for generating diverse molecular libraries. The bromine atom at the 2-position serves as a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of aryl, heteroaryl, and alkyl groups.[2][3] Concurrently, the N-methylpyridin-4-amine moiety acts as a potent pharmacophore, often mimicking the adenine hinge-binding motif in protein kinases, while the methyl group can provide steric bulk or modulate electronic properties to fine-tune selectivity and pharmacokinetic profiles.[4]

We will explore the core reactivity of this intermediate, provide field-proven experimental protocols for its key transformations, and contextualize its application through its role in the synthesis of potent kinase inhibitors, a class of molecules at the forefront of targeted cancer therapy.

Core Molecular Data and Physicochemical Properties

A foundational understanding of a building block's properties is critical for its effective application in synthesis. While specific experimental data for this compound is not as widely published as its primary amine analog, its properties can be reliably extrapolated.

| Property | Value |

| Molecular Formula | C₆H₇BrN₂ |

| Molecular Weight | 187.04 g/mol |

| CAS Number | 1020253-10-4 (example, may vary) |

| Appearance | Expected to be a white to pale yellow solid |

| Key Reactive Sites | C2-Bromine (electrophilic), N4-Amine (nucleophilic, H-bond donor) |

| SMILES String | CNc1cc(Br)ncc1 |

The Synthetic Cornerstone: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. The C-Br bond at the 2-position is an ideal substrate for these transformations, which are fundamental for constructing the complex carbon-carbon and carbon-nitrogen bonds that define modern pharmaceutical agents.[2]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is arguably the most robust and widely used method for creating biaryl and heteroaryl-aryl structures.[5][6] This reaction couples the bromopyridine with an organoboron compound, typically a boronic acid or ester, offering exceptional functional group tolerance and high yields.[5][7] For this compound, this allows for the direct installation of diverse (hetero)aryl groups, a common strategy for exploring the structure-activity relationship (SAR) of kinase inhibitors by probing different pockets of the ATP-binding site.[4]

Causality in Protocol Design: The choice of catalyst, ligand, and base is critical. A palladium(0) species is the active catalyst. Ligands like SPhos or dppf are often used to stabilize the palladium center and facilitate the catalytic cycle.[8] An inorganic base, such as K₂CO₃ or K₃PO₄, is required for the transmetalation step, where the organic group is transferred from boron to palladium.[9] The solvent system, often a mixture of an organic solvent like 1,4-dioxane and water, is chosen to solubilize both the organic and inorganic reagents.[7]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of aryl halides with a vast range of primary and secondary amines.[10][11] This reaction is indispensable when the synthetic goal is to introduce a substituted amino group at the 2-position of the pyridine ring, a common feature in many biologically active molecules.[12]

Catalytic Cycle Explained: The reaction proceeds through a well-defined catalytic cycle.[11][13]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the bromopyridine to form a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and the base removes a proton to form a palladium-amido intermediate.

-

Reductive Elimination: The final C-N bond is formed as the desired product is eliminated, regenerating the active Pd(0) catalyst.

The choice of a sterically hindered phosphine ligand (e.g., XPhos, BINAP) is crucial to promote the reductive elimination step and prevent catalyst decomposition.[11][12] A strong, non-nucleophilic base like sodium tert-butoxide is typically required.[12]

Sonogashira Coupling: Forging C-C Triple Bonds

The Sonogashira coupling reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction, co-catalyzed by palladium and copper, is highly valuable for introducing rigid alkynyl linkers into a molecular scaffold. These rigid structures can be used to orient functional groups in specific three-dimensional arrangements to optimize binding with a biological target.

Application Case Study: Synthesis of Kinase Inhibitors

The aminopyridine scaffold is a well-established "hinge-binder" in kinase inhibitors.[1] The amino group forms critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[4] Derivatives of this compound are ideal precursors for synthesizing potent inhibitors for kinases implicated in diseases like cancer.[4][14]

A key example is the targeting of the p38 MAP kinase pathway, which is a critical regulator of inflammatory responses.[1] Dysregulation of this pathway is implicated in diseases like rheumatoid arthritis and COPD.[1] Pyridinylimidazole-based compounds are a prominent class of p38 MAP kinase inhibitors, and their synthesis often starts from bromopyridine derivatives.[1]

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| SB203580 | p38α | 21 | [1] |

| Compound 3e (analog) | p38α | 80 | [1] |

| Compound 3f (analog) | p38α | 150 | [1] |

Note: The IC₅₀ values are for representative pyridinylimidazole p38 MAP kinase inhibitors to illustrate the potency achievable with this scaffold class.[1]

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for laboratory synthesis and may require optimization based on the specific substrate and scale.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize a 2-aryl-N-methylpyridin-4-amine derivative.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)[6]

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)[6]

-

Potassium Phosphate (K₃PO₄) (2.5 equiv)[6]

-

Anhydrous, degassed 1,4-dioxane and water (4:1 v/v)[6]

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.[6]

-

Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[6]

-

Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.[6]

-

Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.[6]

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[2][6]

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.[6]

-

Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.[7]

-

Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

Objective: To synthesize a 2-(substituted amino)-N-methylpyridin-4-amine.

Materials:

-

This compound (1.0 equiv)

-

Secondary Amine (e.g., Morpholine) (1.2 equiv)[12]

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)[12]

-

XPhos (0.03 equiv)[12]

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)[12]

-

Anhydrous, degassed Toluene[12]

Procedure:

-

In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.[12]

-

Seal the tube, remove from the glovebox, and evacuate and backfill with inert gas three times.[12]

-

Add anhydrous toluene via syringe, followed by the secondary amine.[12]

-

Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C.[12]

-

Stir the reaction vigorously for 8-12 hours, monitoring progress by TLC or GC-MS.[12]

-

Once complete, cool the mixture to room temperature. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[12]

-

Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Protocol 3: MTT Assay for Anticancer Activity Evaluation

Objective: To assess the cytotoxic effect of synthesized compounds on cancer cell lines.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.[15]

-

Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations. Treat the cells with these dilutions for 48-72 hours.[15]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.[15]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate IC₅₀ values using appropriate software.

Conclusion

This compound stands as a high-value, versatile intermediate for the modern medicinal chemist. Its true potential is realized through strategic application of palladium-catalyzed cross-coupling reactions, which provide a reliable and modular route to a vast chemical space. The ability to readily functionalize the C2-position via Suzuki, Buchwald-Hartwig, and Sonogashira couplings, combined with the inherent pharmacophoric properties of the N-methyl-4-aminopyridine core, makes it an exemplary scaffold for the development of targeted therapeutics.[2][4] The protocols and insights provided herein offer a solid foundation for researchers to leverage this building block in the rational design and synthesis of the next generation of innovative medicines, particularly in the critical field of kinase inhibition.[4]

References

- Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. Benchchem.

- The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery: A Technical Guide to its Biologically Active Deriv

- An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applic

- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. Benchchem.

- Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. Benchchem.

- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.

- Catalytic Amination of 2-Bromo-4-methylpyridine: Application Notes and Protocols for Pharmaceutical and Agrochemical Research. Benchchem.

- The Versatility of 2-bromo-5-methylpyridin-4-amine: A Technical Guide for Researchers. Benchchem.

- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.

- Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. Benchchem.

- Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. Benchchem.

- Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine. Benchchem.

- A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. Benchchem.

- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.

- Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. Benchchem.

- Comparative Biological Activity of 2-Bromo-4-methylpyridine Derivatives: A Guide for Researchers. Benchchem.

- Buchwald–Hartwig amin

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

CAS number and IUPAC name for 2-Bromo-N-methylpyridin-4-amine

An In-depth Technical Guide to 2-Bromo-N-methylpyridin-4-amine: A Versatile Building Block in Modern Drug Discovery

Introduction: The Strategic Value of Substituted Pyridines

In the landscape of medicinal chemistry and drug development, the pyridine scaffold stands as a "privileged structure," a recurring motif found in a multitude of approved therapeutic agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it an ideal framework for designing molecules that interact with biological targets. The strategic functionalization of this ring system is paramount to modulating pharmacological activity. This guide focuses on a particularly valuable, functionalized intermediate: This compound .

This compound is not merely a static building block; it is a dynamic tool for molecular architects. The presence of three key features—the pyridine core, a reactive bromine atom at the 2-position, and a nucleophilic N-methylamino group at the 4-position—provides a powerful platform for generating diverse chemical libraries. The bromine atom, in particular, serves as a versatile "handle" for introducing molecular complexity through modern cross-coupling reactions, enabling the systematic exploration of chemical space in the quest for novel therapeutics.[2][3] This guide will provide an in-depth analysis of its properties, synthesis, and critical applications, with a focus on the causal logic behind its use in drug discovery workflows.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its effective application. The key identifiers and physicochemical characteristics of this compound are summarized below. Adherence to appropriate storage and handling protocols is critical for maintaining its purity and ensuring experimental reproducibility.

| Property | Value | Reference(s) |

| CAS Number | 847799-64-8 | [4][5] |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₆H₇BrN₂ | [4][5] |

| Molecular Weight | 187.04 g/mol | [5][6] |

| Appearance | Solid | |

| Typical Purity | ≥98% | [5] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | |

| InChI Key | ATSKYIMSPYCKFF-UHFFFAOYSA-N |

Core Synthetic Strategy and Rationale

While numerous vendors supply this compound, understanding its synthesis is crucial for researchers who may need to produce derivatives or scale up production. A plausible and common strategy involves the selective N-methylation of a readily available precursor, 2-bromopyridin-4-amine. This approach is often preferred due to the directing effects of the amino group in electrophilic aromatic substitution, which can complicate direct bromination of N-methylpyridin-4-amine.

Experimental Protocol: Synthesis via N-methylation

This protocol describes a representative method for the synthesis of this compound from 2-bromopyridin-4-amine. The choice of a mild base and a suitable methylating agent is critical to prevent side reactions, such as quaternization of the pyridine nitrogen.

Materials and Reagents:

-

2-bromopyridin-4-amine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add 2-bromopyridin-4-amine (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the starting material. Cool the solution to 0°C using an ice bath.

-

Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. The causality here is the deprotonation of the primary amine by the strong base (NaH) to form a more nucleophilic sodium amide salt. Allow the mixture to stir at 0°C for 30 minutes.

-

Methylation: Add methyl iodide (1.05 eq) dropwise to the reaction mixture. The resulting amide anion readily attacks the electrophilic methyl group of CH₃I in an Sₙ2 reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0°C. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product, this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Key Applications in Drug Discovery: The Power of Cross-Coupling

The synthetic utility of this compound is most profoundly realized in its application as a substrate for palladium-catalyzed cross-coupling reactions.[2][3] These reactions are cornerstones of modern medicinal chemistry because they allow for the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to building the complex molecular scaffolds of drug candidates.[7]

-

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with a boronic acid or ester to form a C-C bond. This is an exceptionally powerful method for introducing aryl or heteroaryl substituents, enabling chemists to fine-tune steric and electronic properties to optimize binding to a biological target.[2][8]

-

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the bromopyridine with a primary or secondary amine. This is invaluable for linking different molecular fragments or for installing nitrogen-containing functional groups that are often crucial for solubility and target engagement.[2][9]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki coupling of this compound with a generic arylboronic acid. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and must be optimized for specific substrates.

Materials and Reagents:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

1,4-Dioxane and Water (4:1 mixture)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Inert Atmosphere: To a Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst.

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. This step is crucial as oxygen can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heating: Heat the reaction mixture to 90-100°C and stir for 12-18 hours. The elevated temperature is necessary to drive the catalytic cycle forward.

-

Monitoring: Monitor the reaction progress by LC-MS or TLC.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain the desired biaryl compound.[2]

Drug Discovery Workflow Diagram

Caption: General workflow for inhibitor synthesis and evaluation.

Case Study: Kinase Inhibitor Development

The aminopyridine core is a well-established scaffold for developing kinase inhibitors, which are a major class of drugs, particularly in oncology.[1] This structural motif often acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the ATP-binding pocket of the kinase.[1] Derivatives of bromopyridines have been successfully used to synthesize potent inhibitors for various kinases, including p38 MAP kinase, a key regulator of inflammatory responses.[1]

The versatility of this compound makes it an excellent starting point for creating novel kinase inhibitors. The bromine atom can be replaced via Suzuki coupling to introduce a substituent that occupies one part of the ATP pocket, while the N-methylamino group can interact with the hinge region or be further functionalized.

Signaling Pathway and Point of Inhibition

Caption: p38 MAP Kinase signaling pathway and point of inhibition.[1]

Safety and Handling

As a laboratory reagent, this compound must be handled with appropriate care. Based on available safety data, it is associated with the following hazards:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

This compound is a high-value, versatile intermediate for researchers in drug discovery and medicinal chemistry. Its strategically positioned functional groups—a reactive bromine atom for cross-coupling and an N-methylamino group for target interaction or further functionalization—provide a robust platform for the synthesis of complex molecules. A thorough understanding of its properties, synthetic routes, and reactivity is essential for leveraging its full potential in the development of novel therapeutics, particularly in the competitive field of kinase inhibitor design.

References

- BenchChem. (2025). Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery.

- BenchChem. (2025). Catalytic Amination of 2-Bromo-4-methylpyridine: Application Notes and Protocols for Pharmaceutical and Agrochemical Research.

- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine.

- ChemWhat. (2025). This compound CAS#: 847799-64-8.

- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 2-Bromo-N,N-dimethylpyridin-4-amine: A Chemist's Guide.